

# Spectroscopic Data of Cabenegrin A-II: A Technical Overview

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## Compound of Interest

Compound Name: *cabenegrin A-II*

Cat. No.: *B15191099*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cabenegrin A-II**, a pterocarpan class natural product. Due to the limited availability of the original research in the public domain, this document outlines the necessary data structure and general experimental protocols for the characterization of such a compound. The specific experimental values reported in the foundational study, "Two new pterocarpanes from *Gouania longipetala* Hemsl." by M. E. Ferreira, D. A. Dias, and A. Rojas, published in the *Journal of Natural Products* in 1982, should be consulted for the precise data.

## Introduction to Cabenegrin A-II

**Cabenegrin A-II** is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. It was first isolated from the plant *Gouania longipetala*. The definitive structural elucidation of **cabenegrin A-II** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and overall structure.

Chemical Structure:

Molecular Formula:  $C_{21}H_{22}O_6$

## Spectroscopic Data

The following tables are structured to present the key spectroscopic data for **cabenegrin A-II**. The specific values should be populated from the original research article.

## NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Cabenegrin A-II**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data to be populated from the original publication.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Cabenegrin A-II**

Position	Chemical Shift ( $\delta$ , ppm)
Data to be populated from the original publication.	

## Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **Cabenegrin A-II**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
Data to be populated from the original publication.			

## Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of a natural product like **cabenegrin A-II**. The specific details and conditions used for **cabenegrin A-II** can be found in the cited primary literature.

## Isolation of Cabenegrin A-II

- **Plant Material Collection and Extraction:** The relevant plant parts of *Gouania longipetala* (e.g., leaves, stems, or roots) are collected, dried, and powdered. The powdered material is then subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate the chemical constituents.
- **Chromatographic Separation:** The crude extract is subjected to various chromatographic techniques to isolate the pure compound. This multi-step process may include:
  - **Column Chromatography:** Using silica gel or other stationary phases to perform initial fractionation of the extract.
  - **Preparative Thin-Layer Chromatography (TLC):** For further purification of the fractions.
  - **High-Performance Liquid Chromatography (HPLC):** A final purification step to obtain the compound in high purity.

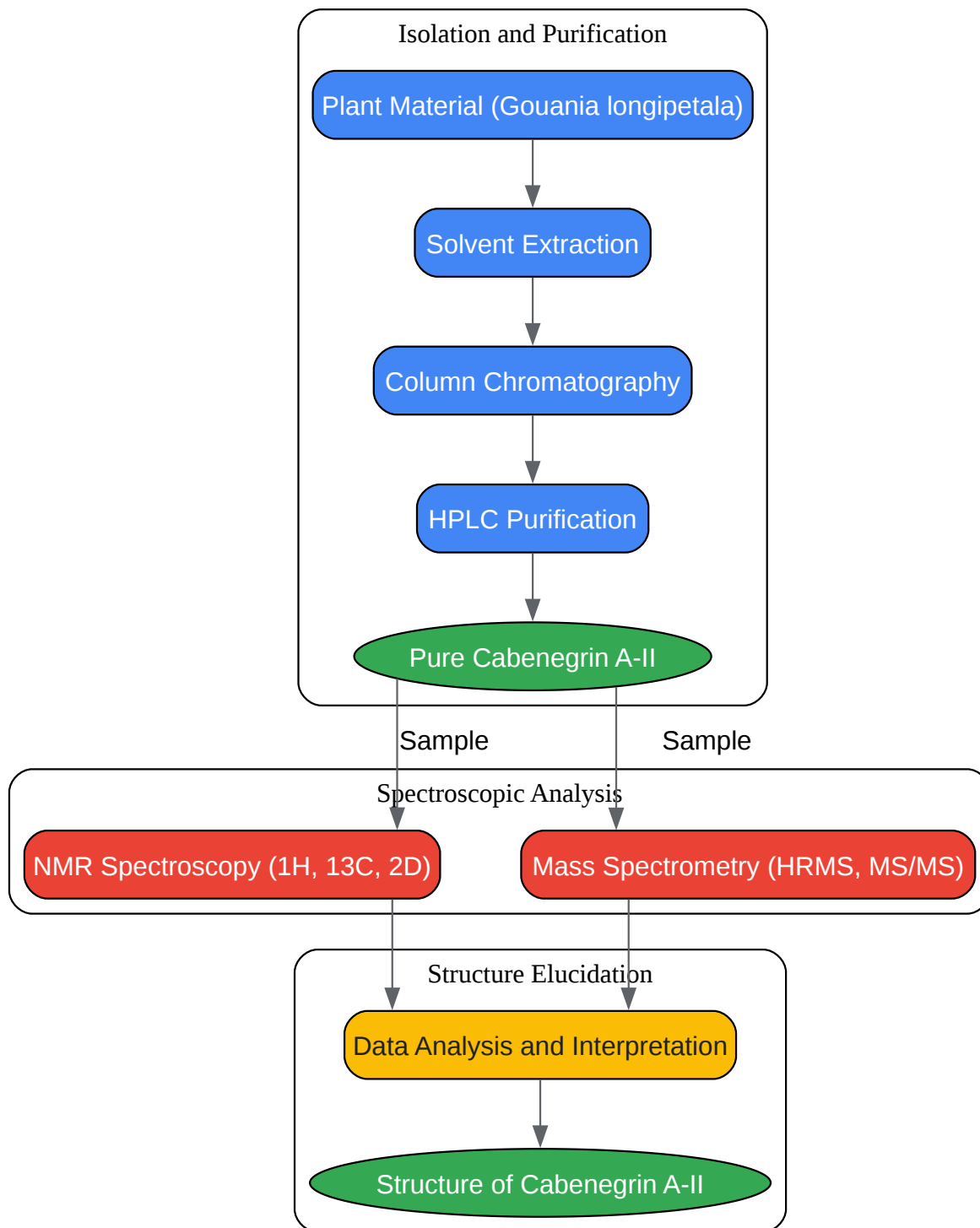
## Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** A few milligrams of the purified **cabenegrin A-II** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or MeOD).
  - **Data Acquisition:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Mass Spectrometry (MS):**
  - **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
  - **Ionization:** A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.
  - **Data Acquisition:** High-resolution mass spectra (HRMS) are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS)

experiments are performed to study the fragmentation pattern, which aids in structural elucidation.

## Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **cabenegrin A-II**.



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Caption: Experimental workflow for the isolation and structural elucidation of **cabenegrin A-II**.

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